Cas no 96481-61-7 (Cobalt,[[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[benzenaminato]](2-)]-,(SP-4-1)- (9CI))
96481-61-7 structure
Product Name:Cobalt,[[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[benzenaminato]](2-)]-,(SP-4-1)- (9CI)
Numero CAS:96481-61-7
MF:C44H32CoN8
MW:731.711688995361
CID:804561
PubChem ID:125975
Update Time:2025-04-19
Cobalt,[[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[benzenaminato]](2-)]-,(SP-4-1)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cobalt,[[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[benzenaminato]](2-)]-,(SP-4-1)- (9CI)
- cobalt tetrakis(2-aminophenyl)porphyrin
- Cobalt,[[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[benzenaminato]](2-)]-,(SP-4-1)- (9CI
- 96481-61-7
- cobalt(2+);2-[10,15,20-tris(2-aminophenyl)porphyrin-22,24-diid-5-yl]aniline
- Cotapp
- Cobalt, ((2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(benzeneaminato))(2-)-N21,N22,N23,N24)-, (SP-4-1)-
-
- Inchi: 1S/C44H32N8.Co/c45-29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47;/h1-24H,45-48H2;/q-2;+2/b41-33-,41-34-,42-35-,42-37-,43-36-,43-38-,44-39-,44-40-;
- Chiave InChI: UAJAWMHVMBJXRI-DAJBKUBHSA-N
- Sorrisi: [Co+2].[N-]1C2C=CC1=C(C1C=CC=CC=1N)C1=CC=C(C(C3C=CC=CC=3N)=C3C=CC(C(C4C=CC=CC=4N)=C4C=CC(C=2C2C=CC=CC=2N)=N4)=N3)[N-]1 |c:45,t:5,27,40|
Proprietà calcolate
- Massa esatta: 731.208193
- Massa monoisotopica: 731.208193
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 53
- Conta legami ruotabili: 4
- Complessità: 953
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 132
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
Cobalt,[[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[benzenaminato]](2-)]-,(SP-4-1)- (9CI) Letteratura correlata
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
96481-61-7 (Cobalt,[[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[benzenaminato]](2-)]-,(SP-4-1)- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti